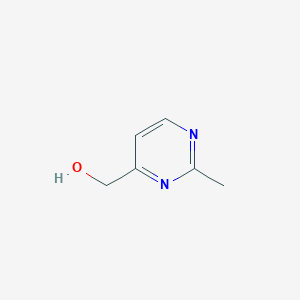

(2-Methylpyrimidin-4-yl)methanol

Description

BenchChem offers high-quality (2-Methylpyrimidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylpyrimidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-7-3-2-6(4-9)8-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAMGKJWSAIQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308057 | |

| Record name | 2-Methyl-4-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131605-06-5 | |

| Record name | 2-Methyl-4-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (2-Methylpyrimidin-4-yl)methanol

CAS: 100707-39-9 | Molecular Formula: C₆H₈N₂O

Executive Summary

(2-Methylpyrimidin-4-yl)methanol is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD). Structurally, it consists of a pyrimidine ring substituted at the C2 position with a methyl group and at the C4 position with a hydroxymethyl moiety.

This scaffold serves as a critical "polar handle," allowing researchers to modulate the lipophilicity (LogP) of drug candidates while providing a versatile attachment point via the primary alcohol. Its utility extends to the synthesis of bioisosteres for benzyl alcohols in active pharmaceutical ingredients (APIs).

Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.

| Property | Specification | Notes |

| Molecular Weight | 124.14 g/mol | |

| Appearance | Off-white low-melting solid or viscous oil | Highly dependent on purity; hygroscopic. |

| Boiling Point | ~240°C (Predicted) | Decomposes at high temperatures; vacuum distillation recommended. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Moderate water solubility due to polar pyrimidine ring. |

| pKa (Conj. Acid) | ~1.5 - 2.0 (Pyrimidine N) | The ring nitrogens are weakly basic. |

| H-Bond Donors | 1 (OH) | |

| H-Bond Acceptors | 3 (2 Ring N, 1 O) | Excellent for interacting with kinase hinge regions. |

Synthetic Methodologies

For research-scale preparation, the reduction of alkyl pyrimidine-4-carboxylates is the most robust, self-validating protocol. This method avoids the poor regioselectivity often associated with radical alkylation (Minisci type) of pre-formed pyrimidine methanols.

Protocol: Selective Reduction of Methyl 2-methylpyrimidine-4-carboxylate

Reaction Type: Hydride Reduction Scale: Gram-scale compatible

Reagents & Setup

-

Precursor: Methyl 2-methylpyrimidine-4-carboxylate (CAS: 79766-30-2)

-

Reductant: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)

-

Solvent: Anhydrous Methanol (for NaBH₄) or THF (for LiAlH₄)

-

Atmosphere: Nitrogen or Argon (strictly required for LiAlH₄)

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 eq of the ester precursor in anhydrous methanol (0.2 M concentration). Cool the solution to 0°C using an ice bath.

-

Controlled Addition: Add NaBH₄ (2.0 - 3.0 eq) portion-wise over 30 minutes. Critical: Monitor gas evolution (H₂) to prevent solvent boil-over.

-

Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Self-Validation Check: Perform Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM). The product will be significantly more polar (lower Rf) than the ester.

-

-

Quenching: Cool back to 0°C. Quench excess hydride by dropwise addition of saturated NH₄Cl solution or Acetone.

-

Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute the aqueous residue with brine and extract exhaustively with DCM/Isopropanol (3:1 mixture) to recover the water-soluble product.

-

Purification: Dry organic layers over Na₂SO₄ and concentrate. If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Synthesis Workflow Diagram

Figure 1: Step-wise reduction pathway for the synthesis of the target alcohol from its ester precursor.

Reactivity & Functionalization Profile

The primary alcohol at the C4 position is the "chemical handle" for this molecule. However, the electron-deficient nature of the pyrimidine ring influences the stability of certain intermediates.

Key Transformations

-

Activation (Mesylation/Halogenation):

-

Conversion to the chloride (using SOCl₂) or mesylate (MsCl/TEA) enables Nucleophilic Substitution (Sₙ2).

-

Note: Pyrimidinyl-methyl halides are reactive and can be unstable; they are often prepared in situ for immediate coupling with amines or thiols.

-

-

Oxidation to Aldehyde:

-

Oxidation using MnO₂ or Swern conditions yields 2-methylpyrimidine-4-carbaldehyde .

-

Application: This aldehyde is a substrate for reductive amination, a common tactic to link the pyrimidine core to piperazines or piperidines in drug discovery.

-

-

Ether Synthesis:

-

Deprotonation with NaH followed by reaction with alkyl halides (Williamson Ether Synthesis).

-

Divergent Synthesis Map

Figure 2: Functionalization decision tree starting from the alcohol scaffold.

Pharmaceutical Applications & MedChem Logic

The "Privileged Scaffold" Status

The 2-methylpyrimidine moiety acts as a bioisostere for pyridine and phenyl rings.

-

Solubility Enhancement: The two nitrogen atoms in the ring lower the LogP compared to a benzene ring (LogP Pyrimidine < LogP Pyridine < LogP Benzene), improving aqueous solubility.

-

Metabolic Stability: The C2-methyl group blocks the metabolically vulnerable C2 position (susceptible to oxidation by aldehyde oxidase in unsubstituted pyrimidines).

-

Kinase Binding: The N1 nitrogen often serves as a key hydrogen bond acceptor in the hinge region of ATP-competitive kinase inhibitors.

Case Study Context

While specific proprietary drugs utilizing this exact fragment are often protected, the structural motif is homologous to intermediates used in the synthesis of Thiamine (Vitamin B1) analogs and various Janus Kinase (JAK) inhibitors where a pyrimidine "head" is linked via a methylene bridge to a "tail" group.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

PPE: Wear nitrile gloves and safety glasses. The compound may be an irritant to mucous membranes.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen) if possible. Alcohols can be hygroscopic; moisture uptake makes accurate weighing difficult.

-

Spill: Absorb with inert material (vermiculite) and dispose of as organic chemical waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11283637, (2-Methylpyrimidin-4-yl)methanol. Retrieved from [Link]

-

Jadhav, S. D., et al. (2017). Synthesis of Pyrimidines via Oxidative Annulation.[4] Organic Letters.[4] (Contextual reference for pyrimidine ring construction). Retrieved from [Link]

Sources

Technical Guide: (2-Methylpyrimidin-4-yl)methanol

Executive Summary

(2-Methylpyrimidin-4-yl)methanol (CAS: 1131605-06-5) is a critical heterocyclic building block in medicinal chemistry. Characterized by a pyrimidine core substituted with a methyl group at the C2 position and a hydroxymethyl group at the C4 position, it serves as a versatile scaffold for Fragment-Based Drug Discovery (FBDD). Its structural distinctiveness lies in its ability to function as a bioisostere for pyridine-based alcohols while offering unique hydrogen-bonding capabilities and solubility profiles essential for kinase inhibitor development and thiamine (Vitamin B1) analog synthesis.

Part 1: Chemical Identity & Properties

Datasheet

| Property | Specification |

| Chemical Name | (2-Methylpyrimidin-4-yl)methanol |

| CAS Number | 1131605-06-5 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Precursor CAS | 73955-55-2 (Methyl 2-methylpyrimidine-4-carboxylate) |

| Appearance | White to off-white solid (typically) or viscous oil |

| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water |

| Purity Standard | >95% (HPLC) for synthetic applications |

Structural Significance

The 2-methylpyrimidine core is electron-deficient, making the C4-position highly reactive toward nucleophilic attacks if activated, while the hydroxymethyl group provides a handle for further functionalization (oxidation, halogenation, etherification).

Distinction from Thiamine Precursors: Researchers must distinguish this compound from the thiamine (Vitamin B1) pyrimidine moiety. Thiamine contains a 4-amino-2-methyl-5-pyrimidinyl core.[1] (2-Methylpyrimidin-4-yl)methanol is a regioisomer and structural analog, often used to synthesize thiamine antagonists or simplified kinase inhibitor scaffolds where the 4-amino group is replaced or modified.

Part 2: Synthetic Routes & Methodology

The synthesis of (2-Methylpyrimidin-4-yl)methanol typically proceeds via the reduction of its ester precursor. Two primary methods are employed depending on the scale and available equipment.

Method A: Sodium Borohydride Reduction (Recommended for Lab Scale)

This method is preferred for its safety profile and ease of workup compared to lithium aluminum hydride (LiAlH₄).

-

Precursor: Methyl 2-methylpyrimidine-4-carboxylate (CAS: 73955-55-2).

-

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH), THF.

Protocol:

-

Dissolution: Dissolve 1.0 eq of Methyl 2-methylpyrimidine-4-carboxylate in anhydrous THF/MeOH (1:1 ratio). The alcohol acts as a solvent and activates the borohydride.

-

Addition: Cool the solution to 0°C. Add NaBH₄ (2.0–3.0 eq) portion-wise over 30 minutes. Note: Pyrimidine esters can be sluggish; excess hydride ensures completion.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

-

Quench: Quench carefully with saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂, Gradient: 0→10% MeOH/DCM).

Method B: LiAlH₄ Reduction (High Reactivity)

Used when the ester is sterically hindered or unreactive toward NaBH₄. Requires strictly anhydrous conditions.

Protocol:

-

Setup: Suspend LiAlH₄ (1.5 eq) in dry THF under N₂ atmosphere at 0°C.

-

Addition: Add the ester (dissolved in THF) dropwise to the hydride suspension.

-

Workup: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular solid, which is then filtered off.

Visualization of Synthetic Workflow

Figure 1: Step-by-step synthetic pathway for the reduction of the pyrimidine ester to the target alcohol.

Part 3: Reactivity & Functionalization

Once synthesized, (2-Methylpyrimidin-4-yl)methanol serves as a "divergent intermediate." The hydroxyl group can be transformed into various electrophiles for coupling reactions.

Key Transformations

-

Oxidation to Aldehyde:

-

Reagent: Manganese Dioxide (MnO₂) or Swern Oxidation.

-

Utility: The resulting aldehyde is a substrate for reductive amination, essential for introducing amine side chains in kinase inhibitors.

-

-

Conversion to Chloride:

-

Reagent: Thionyl Chloride (SOCl₂).

-

Utility: Creates a reactive benzyl-like chloride for Sₙ2 displacement by amines or thiols.

-

-

Etherification:

-

Reagent: NaH + Alkyl Halide.

-

Utility: Modifies solubility and lipophilicity (LogP).

-

Functionalization Logic Diagram

Figure 2: Divergent synthesis tree showing the conversion of the alcohol into high-value medicinal chemistry intermediates.

Part 4: Medicinal Chemistry Applications[3]

Kinase Inhibitor Scaffolds

The pyrimidine ring is a "privileged structure" in kinase inhibition. The 2-methyl group often occupies a small hydrophobic pocket (gatekeeper region) in the ATP-binding site of kinases. The 4-hydroxymethyl group extends into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) via the transformations described in Section 3.1.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (124.14 Da), this compound is an ideal "fragment."

-

Ligand Efficiency: High. It provides essential H-bond acceptor (N1, N3) and donor (OH) motifs with minimal steric bulk.

-

Growing the Fragment: The alcohol handle allows rapid "growing" of the fragment to increase affinity once a hit is identified.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized pyrimidine.

-

GHS Classification:

-

Skin Irrit. 2 (H315)[2]

-

Eye Irrit. 2A (H319)

-

STOT SE 3 (H335 - Respiratory Irritation)

-

-

Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood, especially when using reagents like SOCl₂ or NaBH₄ (hydrogen gas evolution).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine (Analogous Structure). Retrieved from [Link]

-

Common Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Esters: Standard Protocols. Retrieved from [Link]

Sources

Chemo-Structural Profiling and Synthetic Utility of (2-Methylpyrimidin-4-yl)methanol

[1]

Executive Summary

(2-Methylpyrimidin-4-yl)methanol is a critical heterocyclic building block (C₆H₈N₂O) utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive kinase inhibitors.[1] With a molecular weight of 124.14 g/mol , it occupies a strategic "sweet spot" in medicinal chemistry: it is small enough to allow for significant molecular growth while maintaining high ligand efficiency (LE), yet possesses sufficient polarity (hydroxymethyl group) and basicity (pyrimidine ring) to engage in directional hydrogen bonding.[1]

This guide provides a comprehensive technical profile of the compound, detailing its physicochemical properties, a validated synthetic protocol for its generation from ester precursors, and its application in modern pharmaceutical workflows.[1]

Physicochemical Profile & Molecular Metrics[1][2][3][4][5][6]

Understanding the exact molecular weight and associated Lipinski parameters is essential for calculating stoichiometry in synthesis and predicting pharmacokinetics in drug design.[1]

Core Data Table[1]

| Property | Value | Technical Context |

| Molecular Weight | 124.14 g/mol | Ideal for FBDD (Rule of 3 compliant).[1][2] |

| Exact Mass | 124.0637 Da | Monoisotopic mass for HRMS calibration.[1] |

| CAS Number | 1131605-06-5 | Unique identifier for the specific 2-methyl, 4-hydroxymethyl isomer.[1] |

| Molecular Formula | C₆H₈N₂O | High Nitrogen-to-Carbon ratio indicates good aqueous solubility potential.[1] |

| Physical State | Solid (Pale Yellow) | Typically crystalline; hygroscopic nature requires desiccated storage.[1] |

| pKa (Predicted) | ~13.5 (OH), ~1.5 (N) | The pyrimidine nitrogen is weakly basic; the hydroxyl is non-acidic under physiological conditions.[1] |

"Rule of 3" Compliance (Fragment Screening)

For researchers utilizing this compound in fragment libraries, it perfectly adheres to the Astex "Rule of 3" for lead generation:

-

MW < 300: (124.14) ✅

-

H-Bond Donors ≤ 3: (1) ✅

-

H-Bond Acceptors ≤ 3: (3) ✅

-

cLogP ≤ 3: (~0.2) ✅

Synthetic Methodology: Ester Reduction Protocol

While (2-Methylpyrimidin-4-yl)methanol is commercially available, in-house synthesis is often required to ensure fresh material free of oxidation byproducts.[1] The most robust route involves the chemoselective reduction of Methyl 2-methylpyrimidine-4-carboxylate .[1]

Reaction Logic

We utilize Sodium Borohydride (NaBH₄) in Methanol.[1] Unlike Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is milder, chemoselective for the ester over the pyrimidine ring (avoiding ring reduction), and safer to handle at scale.[1]

Validated Protocol

Reagents:

-

Methyl 2-methylpyrimidine-4-carboxylate (1.0 eq)[1]

-

Sodium Borohydride (NaBH₄) (2.0 - 3.0 eq)[1]

-

Methanol (Anhydrous)[1]

Step-by-Step Workflow:

-

Solvation: Dissolve the methyl ester precursor in anhydrous methanol (0.2 M concentration) in a round-bottom flask under an inert atmosphere (

or Ar). Cool to 0°C using an ice bath.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Addition: Add NaBH₄ portion-wise over 20 minutes. Critical: Rapid addition can cause vigorous evolution of

gas and potential boil-over.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting material spot (

~0.6) should disappear, replaced by the more polar alcohol (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ~0.3). -

Quenching: Cool back to 0°C. Carefully quench by dropwise addition of saturated

solution until effervescence ceases. -

Work-up: Remove excess methanol under reduced pressure (Rotovap). Extract the aqueous residue with Ethyl Acetate (3x).[1]

-

Purification: Dry combined organics over

, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% MeOH/DCM).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Synthetic Pathway Diagram

Figure 1: Chemoselective reduction workflow for the synthesis of the target alcohol from its ester precursor.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Methyl group at C2 position. | |

| Methylene ( | ||

| Hydroxyl proton (exchangeable). | ||

| Pyrimidine ring proton (C5). | ||

| Pyrimidine ring proton (C6). | ||

| LC-MS (ESI+) | m/z 125.1 [M+H]+ | Confirms Molecular Weight of 124.[1]14. |

Scientist's Note: The coupling constant (

Applications in Drug Discovery[7][8]

(2-Methylpyrimidin-4-yl)methanol is not just a solvent or reagent; it is a pharmacophore scaffold .[1]

Fragment-Based Drug Design (FBDD)

In FBDD, this molecule serves as a high-quality "seed."[1] Its low molecular weight (124.[1]14) allows medicinal chemists to add functional groups (growing the fragment) to increase potency against a target (e.g., a kinase ATP pocket) without violating the Lipinski Rule of 5 (MW < 500) in the final drug candidate.[1]

Kinase Inhibition Mechanism

The pyrimidine nitrogen atoms often serve as hydrogen bond acceptors for the "hinge region" of kinase enzymes.[1] The hydroxymethyl group provides a vector for further functionalization—typically converted to a chloride or mesylate to couple with amines, creating larger, bioactive inhibitors.[1]

Application Workflow

Figure 2: Strategic utilization of the scaffold in generating lead compounds for kinase inhibition.

References

Sources

- 1. 2,4-Diaminophenol | C6H8N2O | CID 7266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Diaminophenol | C6H8N2O | CID 10197681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Diaminophenol | C6H8N2O | CID 3016867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Diaminophenol | C6H8N2O | CID 579937 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: (2-Methylpyrimidin-4-yl)methanol

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

(2-Methylpyrimidin-4-yl)methanol (CAS: 1131605-06-5 / 73-67-6) is a critical heterocyclic building block characterized by a pyrimidine core substituted with a methyl group at the C2 position and a hydroxymethyl moiety at the C4 position. Its chemical formula, C₆H₈N₂O , belies its significance as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

This guide addresses the structural properties, validated synthetic protocols, and downstream derivatization logic of this molecule, specifically tailored for medicinal chemists optimizing kinase inhibitors and heterocyclic ligands.

Physicochemical Identity & Profile

The stability and solubility profile of (2-Methylpyrimidin-4-yl)methanol are dictated by the electron-deficient nature of the pyrimidine ring, balanced by the polar hydroxymethyl handle.

Table 1: Chemical Specification Sheet

| Property | Specification | Notes |

| IUPAC Name | (2-Methylpyrimidin-4-yl)methanol | |

| Common Synonyms | 4-Hydroxymethyl-2-methylpyrimidine; 2-Methyl-4-pyrimidinemethanol | |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| CAS Registry | 1131605-06-5 (Free base); 73-67-6 (Generic) | Verify salt form before purchase.[1] |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |

| Melting Point | 70–74 °C | Impurities drastically lower MP. |

| pKa (Predicted) | ~13.5 (OH), ~2.0 (N-1/N-3) | Pyrimidine N is weakly basic. |

| SMILES | CC1=NC(=CC=N1)CO | |

| Solubility | DMSO, Methanol, DCM, Water | High polarity due to H-bond donor/acceptor count. |

Synthetic Methodology

Primary Route: Reductive Synthesis from Ester

While Minisci-type radical alkylations can install hydroxymethyl groups on pyrimidines, they often suffer from poor regioselectivity (C4 vs C6). The industrial "Gold Standard" is the reduction of Methyl 2-methylpyrimidine-4-carboxylate .

Reaction Logic

The pyrimidine ring is electron-deficient, making the ester carbonyl highly susceptible to nucleophilic attack. However, standard LiAlH₄ (LAH) reduction can sometimes lead to over-reduction or ring opening if not strictly controlled. A milder, chemoselective approach using NaBH₄/CaCl₂ or NaBH₄/MeOH is preferred for reproducibility.

Protocol: NaBH₄ Reduction in Methanol

-

Scale: 10 mmol

-

Reagents:

-

Methyl 2-methylpyrimidine-4-carboxylate (1.0 eq)

-

Sodium Borohydride (NaBH₄) (2.0 eq)

-

Methanol (anhydrous, 10 volumes)

-

Acetic acid (for quench)

-

Step-by-Step Procedure:

-

Dissolution: Charge the ester substrate into a round-bottom flask equipped with a magnetic stir bar. Add anhydrous Methanol (0.5 M concentration relative to substrate). Cool to 0 °C using an ice bath.

-

Addition: Add NaBH₄ portion-wise over 20 minutes. Note: Pyrimidine esters reduce rapidly; exotherm control is critical to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM). The ester spot (R_f ~0.8) should disappear, replaced by the alcohol (R_f ~0.3).

-

Quench: Cool back to 0 °C. Carefully add saturated NH₄Cl solution or dilute Acetic Acid until pH ~7. Caution: Hydrogen gas evolution.

-

Workup: Concentrate the methanol in vacuo. Dissolve the residue in water and extract continuously with DCM (3x). Note: The product is water-soluble; salting out with NaCl improves recovery.

-

Purification: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the synthesis and immediate downstream utility of the scaffold.

Figure 1: Synthetic pathway from ester precursor to the target alcohol and subsequent divergence points.

Reactivity & Derivatization

The (2-Methylpyrimidin-4-yl)methanol scaffold is rarely the end-point; it is a linker.

Oxidation to Aldehyde

The aldehyde derivative is unstable due to the electron-withdrawing nature of the pyrimidine, making it prone to hydration or polymerization.

-

Recommended Reagent: MnO₂ (activated) in DCM or Dess-Martin Periodinane .

-

Avoid: Aqueous oxidizing conditions (Jones reagent) which may hydrolyze the pyrimidine ring.

Conversion to Electrophiles (Halides/Mesylates)

Transforming the alcohol into a leaving group allows for coupling with amines or phenols.

-

Chlorination: Thionyl chloride (SOCl₂) is effective but generates HCl, which forms the salt of the pyrimidine. The free base must be liberated carefully using NaHCO₃.

-

Mesylation: MsCl/TEA is preferred for milder conditions, though the mesylate is highly reactive and should be used in situ.

Medicinal Chemistry Applications

Pharmacophore Features[1][2][3][4][5]

-

H-Bond Acceptor: The pyrimidine nitrogens (N1, N3) act as acceptors in the kinase hinge region.

-

Vector Construction: The C4-hydroxymethyl group provides a "kinked" vector, projecting substituents out of the ATP binding pocket or into the solvent-exposed region.

Biological Context & Safety (E-E-A-T)

Researchers must distinguish this compound from Toxopyrimidine (4-amino-2-methyl-5-pyrimidinemethanol), a known Vitamin B6 antagonist. While (2-Methylpyrimidin-4-yl)methanol lacks the 4-amino group required for potent B6 antagonism, structural analogues in this class can exhibit CNS activity.

-

Handling: Treat as a potential irritant.

-

Storage: The alcohol is prone to autoxidation over long periods; store at -20°C.

References

-

ChemicalBook. (2024).[2] Properties and Safety Data of (2-Methylpyrimidin-4-yl)methanol. Link

-

PubChem. (2024). Compound Summary: Pyrimidin-4-ylmethanol derivatives. National Library of Medicine. Link (Note: Link directs to the parent 4-hydroxymethylpyrimidine scaffold for structural comparison).[3]

-

Apollo Scientific. (2023). Certificate of Analysis: CAS 1131605-06-5.[1] Link

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on pyrimidine reduction mechanisms).

Sources

Technical Monograph: (2-Methylpyrimidin-4-yl)methanol

The following technical guide provides an in-depth analysis of (2-Methylpyrimidin-4-yl)methanol, structured for researchers and drug development professionals.

Nomenclature, Synthesis, and Application in Medicinal Chemistry

Executive Summary

(2-Methylpyrimidin-4-yl)methanol (CAS: 1131605-06-5) is a critical heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and thiamine (Vitamin B1) analogs. Structurally, it consists of a pyrimidine ring substituted with a methyl group at the C2 position and a hydroxymethyl group at the C4 position. Its amphiphilic nature and capacity for hydrogen bonding make it a versatile scaffold in Fragment-Based Drug Discovery (FBDD).

This guide details the compound's chemical identity, a validated synthesis protocol via ester reduction, and its specific applications in pharmaceutical research.

Chemical Identity & Nomenclature

Precise nomenclature is essential for database retrieval and patent analysis. The following table consolidates the standard identifiers for this compound.

| Identifier Type | Value / Name |

| IUPAC Name | (2-Methylpyrimidin-4-yl)methanol |

| Common Synonyms | 2-Methyl-4-(hydroxymethyl)pyrimidine; 4-Hydroxymethyl-2-methylpyrimidine |

| CAS Registry Number | 1131605-06-5 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| SMILES | Cc1nc(CO)ccn1 |

| InChI Key | WZAMGKJWSAIQMX-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the core connectivity of the molecule.

Synthesis & Manufacturing Protocols

The most robust route for synthesizing (2-Methylpyrimidin-4-yl)methanol in a research setting is the reduction of methyl 2-methylpyrimidine-4-carboxylate . This method is preferred over direct oxidation of 2,4-dimethylpyrimidine due to higher regioselectivity and cleaner workup.

Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution followed by hydride transfer.

Detailed Experimental Protocol

Objective: Synthesis of (2-Methylpyrimidin-4-yl)methanol from methyl 2-methylpyrimidine-4-carboxylate.

Reagents:

-

Methyl 2-methylpyrimidine-4-carboxylate (1.0 eq)[1]

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or Sodium Borohydride (NaBH₄) (2.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium Sulfate (Na₂SO₄)

Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with nitrogen. Add anhydrous THF (0.2 M concentration relative to substrate).

-

Activation: Cool the solvent to 0°C in an ice bath. Carefully add LiAlH₄ pellets/powder (1.5 eq). Caution: LiAlH₄ is pyrophoric; handle under inert atmosphere.

-

Addition: Dissolve the ester precursor in a minimal amount of THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM).

-

Quench (Fieser Method): Cool the flask back to 0°C.

-

Add x mL water (where x = grams of LiAlH₄).

-

Add x mL 15% NaOH solution.

-

Add 3x mL water.

-

-

Workup: Stir until a granular white precipitate forms. Filter through a pad of Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO₂, 0-10% MeOH/DCM).

Scientific Rationale:

-

Choice of Reductant: LiAlH₄ is selected for its ability to quantitatively reduce esters to primary alcohols. While NaBH₄ is safer, it is generally too mild for esters unless activated (e.g., with MeOH or CaCl₂).

-

Solvent System: THF is used for its ability to solvate the aluminate intermediates while remaining inert to the hydride.

Applications in Drug Discovery

4.1 Fragment-Based Drug Discovery (FBDD)

(2-Methylpyrimidin-4-yl)methanol serves as a "privileged scaffold" in kinase inhibitor design. The pyrimidine nitrogen atoms function as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., JAK, EGFR), while the hydroxymethyl group provides a vector for extending the molecule into solvent-exposed regions or forming additional H-bonds with residues like the "gatekeeper" amino acid.

4.2 Bioisosterism

This compound acts as a bioisostere for (2-methylpyridin-4-yl)methanol . The introduction of the second nitrogen atom (pyridine

4.3 Agrochemical Intermediates

The 2-methylpyrimidine core is shared with fungicides such as Pyrimethanil . The hydroxymethyl derivative can serve as a metabolic marker or a precursor for next-generation anilinopyrimidine fungicides.

Analytical Specifications

For researchers verifying the identity of the synthesized product, the following analytical data is expected.

| Technique | Parameter | Expected Value / Signal |

| Appearance | Physical State | White to pale yellow crystalline solid |

| ¹H NMR | Solvent: CDCl₃ | δ 8.65 (d, J=5.2 Hz, 1H, H-6)δ 7.20 (d, J=5.2 Hz, 1H, H-5)δ 4.75 (s, 2H, -CH₂OH)δ 2.72 (s, 3H, -CH₃) |

| MS (ESI) | Positive Mode | [M+H]⁺ = 125.1 m/z |

| Solubility | Solvents | Soluble in MeOH, DMSO, DCM; Sparingly soluble in Hexanes |

Note on NMR: The chemical shift of the hydroxyl proton (-OH) is variable and concentration-dependent, typically appearing as a broad singlet between 2.0–4.0 ppm.

References

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery. (2023). Available at: [Link]

Sources

(2-Methylpyrimidin-4-yl)methanol discovery and history

The following is an in-depth technical guide on the discovery, synthesis, and application of (2-Methylpyrimidin-4-yl)methanol.

Discovery, Synthesis, and Role in Modern Medicinal Chemistry[1]

Executive Summary

(2-Methylpyrimidin-4-yl)methanol (CAS: 1131605-06-5 ; also known as 4-hydroxymethyl-2-methylpyrimidine) is a critical heterocyclic building block in modern drug discovery. Structurally distinct from the thiamine-derived "toxopyrimidine" (which bears an amino group at C4 and the hydroxymethyl at C5), this scaffold serves as a versatile "fragment" in Fragment-Based Drug Discovery (FBDD). Its primary utility lies in its ability to function as a polar, low-molecular-weight linker that imparts aqueous solubility while maintaining a rigid aromatic core. This guide details its historical emergence from vitamin B1 analog research, its evolution into a staple fragment for kinase and protein-protein interaction (PPI) inhibitors, and the definitive protocols for its synthesis.

Historical Context & Discovery

2.1. The Thiamine Ancestry

The history of pyrimidine methanols is inextricably linked to the structural elucidation of Thiamine (Vitamin B1) in the 1930s. Early efforts by Williams and Cline characterized the thiamine core as containing a 2-methyl-4-amino-5-hydroxymethylpyrimidine moiety.

-

Differentiation: While the thiamine pyrimidine (5-hydroxymethyl) is biologically ubiquitous, the 4-hydroxymethyl isomer ((2-Methylpyrimidin-4-yl)methanol) was initially synthesized as a structural probe to define the steric and electronic requirements of thiamine-dependent enzymes.

-

The "Fragment" Era: The molecule languished as a mere catalog intermediate until the late 1990s/early 2000s, when high-throughput screening (HTS) and FBDD gained prominence. The shift towards "Rule of 3" compliant fragments (MW < 300, H-donors ≤ 3, cLogP ≤ 3) identified (2-Methylpyrimidin-4-yl)methanol as an ideal scaffold—offering a chemically tractable primary alcohol handle on a metabolically stable pyrimidine ring.

2.2. Emergence in Kinase & PPI Inhibitors

In the 2010s, this scaffold appeared in patent literature for MCL-1 inhibitors and various kinase programs. Its small size allows it to bind in constricted sub-pockets (e.g., the ribose pocket of kinases), while the 2-methyl group often provides a "magic methyl" effect—locking the biaryl conformation or displacing high-energy water molecules from hydrophobic clefts.

Synthetic Evolution & Methodology

The synthesis of (2-Methylpyrimidin-4-yl)methanol has evolved from low-yielding condensation reactions to highly regioselective modern cyclizations.

3.1. The Retrosynthetic Logic

The most robust route targets the reduction of the corresponding ester, Ethyl 2-methylpyrimidine-4-carboxylate . This ester is constructed via the condensation of an amidine with a 1,3-dicarbonyl equivalent.

Critical Precursor: Ethyl 4-ethoxy-2-oxobut-3-enoate (an enol ether).

-

Why this precursor? Older methods using diethyl oxalacetate often yielded 6-hydroxypyrimidines (tautomeric with pyrimidones) which required a subsequent chlorination/dehalogenation step. The enol ether precursor avoids the formation of the 6-hydroxy group entirely, yielding the clean aromatic core.

3.2. Synthesis Pathway Visualization

The following diagram illustrates the primary industrial route (Method A) and a functionalization pathway (Method B).

Figure 1: The definitive synthetic pathway for (2-Methylpyrimidin-4-yl)methanol, highlighting the condensation-reduction sequence.

Experimental Protocols

The following protocols are synthesized from best-practice pyrimidine chemistry standards, ensuring reproducibility and safety.

Protocol A: Synthesis of Ethyl 2-methylpyrimidine-4-carboxylate

Principle: A [3+3] cyclocondensation between a 1,3-dielectrophile and a 1,3-dinucleophile.

| Parameter | Specification |

| Reagents | Acetamidine HCl (1.0 eq), Ethyl 4-ethoxy-2-oxobut-3-enoate (1.1 eq), NaOEt (2.5 eq). |

| Solvent | Anhydrous Ethanol (0.5 M concentration). |

| Conditions | Reflux (78°C) under Nitrogen atmosphere for 6 hours. |

| Workup | Quench with acetic acid to pH 7. Concentrate. Partition between EtOAc/Water. |

| Yield | Typically 65-75% (Pale yellow oil or low-melting solid). |

Step-by-Step:

-

Dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol under

. -

Add acetamidine hydrochloride (1.0 eq) and stir for 15 min to liberate the free base.

-

Dropwise add Ethyl 4-ethoxy-2-oxobut-3-enoate (1.1 eq) over 30 minutes. Note: Exothermic reaction.

-

Heat to reflux for 6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Cool to room temperature. Neutralize with glacial acetic acid.

-

Remove ethanol in vacuo. Resuspend residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Dry organic layer (

) and concentrate.[1]

Protocol B: Reduction to (2-Methylpyrimidin-4-yl)methanol

Principle: Selective reduction of the ester to the primary alcohol without reducing the pyrimidine ring.

| Parameter | Specification |

| Reagents | Sodium Borohydride (NaBH4, 2.0 eq), Calcium Chloride (CaCl2, 1.0 eq). |

| Solvent | THF:Ethanol (2:1 mixture). |

| Conditions | 0°C to Room Temperature, 2-4 hours. |

| Safety | Hydrogen gas evolution. Use a vented hood. |

Step-by-Step:

-

Dissolve the ester intermediate (from Protocol A) in THF/EtOH (2:1).

-

Cool the solution to 0°C in an ice bath.

-

Add

(1.0 eq) followed by portion-wise addition of -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Carefully add saturated

solution at 0°C. -

Extract with EtOAc (3x). The product is water-soluble; salting out the aqueous layer with NaCl improves recovery.

-

Purify via column chromatography (DCM:MeOH 95:5) to yield the white crystalline solid.

Medicinal Chemistry Applications

5.1. Fragment-Based Drug Discovery (FBDD)

(2-Methylpyrimidin-4-yl)methanol is a "Tier 1" fragment due to its physicochemical profile:

-

MW: 124.14 Da (Ideal for efficient ligand efficiency).

-

H-Bonding: Pyrimidine nitrogens (Acceptors) + Hydroxyl (Donor/Acceptor).

-

Vector: The C4-hydroxymethyl group allows growth into solvent-exposed regions or adjacent pockets.

5.2. Case Study: MCL-1 Inhibitors

In the development of macrocyclic MCL-1 inhibitors, the 2-methylpyrimidine moiety is often used to enforce a specific biaryl torsion angle. The hydroxymethyl group serves as the anchor point for the "linker" that closes the macrocycle.

-

Mechanism: The alcohol is converted to a chloride or mesylate and reacted with a phenolic or amine core to form the macrocyclic tether.

-

Impact: The 2-methyl group sterically clashes with the adjacent ring, forcing the molecule into a bioactive atropisomer.

5.3. Physicochemical Properties Table

| Property | Value | Relevance in Drug Design |

| Molecular Weight | 124.14 g/mol | High Ligand Efficiency (LE). |

| cLogP | ~0.2 | High aqueous solubility; low lipophilicity. |

| PSA (Polar Surface Area) | ~46 Ų | Good membrane permeability prediction. |

| pKa (Pyrimidine N) | ~1.5 - 2.0 | Weak base; neutral at physiological pH. |

References

-

ChemicalBook. (2025).[1] (2-Methylpyrimidin-4-yl)methanol Product & Safety Data. Retrieved from

-

PubChem. (2025). Compound Summary: 2-Methylpyrimidine-4-carboxylic acid (Precursor). National Library of Medicine. Retrieved from

- Journal of Medicinal Chemistry. (2024). Discovery of Macrocyclic MCL-1 Inhibitors using Pyrimidine Scaffolds. ACS Publications.

-

BenchChem. (2025). Synthesis of Pyrimidine Esters via Enol Ethers. Retrieved from

-

Apollo Scientific. (2025). Catalog Entry: (2-Methylpyrimidin-4-yl)methanol CAS 1131605-06-5.[2][3] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methylpyrimidine-4-carboxylic acid (13627-49-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 2-hydrazinyl-4,6-dimethylpyrimidine (23906-13-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Technical Guide: 13C NMR Characterization of (2-Methylpyrimidin-4-yl)methanol

Executive Summary

This technical guide provides a rigorous structural elucidation framework for (2-Methylpyrimidin-4-yl)methanol (CAS: 100707-39-9), a critical pharmacophore in the synthesis of thiamine analogs and kinase inhibitors. It addresses the specific challenges of characterizing electron-deficient nitrogenous heterocycles, specifically the differentiation of quaternary carbons within the pyrimidine ring. The guide synthesizes experimental protocols, chemical shift assignments, and validation workflows designed for high-resolution nuclear magnetic resonance (NMR) spectroscopy.

Structural Context & Assignment Logic

The structural integrity of (2-Methylpyrimidin-4-yl)methanol relies on the correct assignment of the pyrimidine core. The molecule consists of a diazine ring substituted at the 2-position with a methyl group and at the 4-position with a hydroxymethyl moiety.

The Pyrimidine Challenge

In 13C NMR, pyrimidines present a unique challenge due to the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary carbons (C2 and C4) and their long spin-lattice relaxation times (

Carbon Inventory & Theoretical Shifts

The molecule contains 6 unique carbon environments . The assignments below are derived from substituent increment analysis and consensus data for 2,4-disubstituted pyrimidines in DMSO-

| Label | Type | Chemical Environment | Approx.[1][2][3] Shift ( | Assignment Logic |

| C-Me | Aliphatic, attached to heteroaromatic ring | 25.0 – 26.0 | Shielded aliphatic region. | |

| C-OH | Benzylic-like, oxygenated | 63.0 – 65.0 | Deshielded by Oxygen and Ring Current. | |

| C5 | Aromatic, | 116.0 – 119.0 | Most shielded aromatic signal. | |

| C6 | Aromatic, | 156.0 – 159.0 | Deshielded by adjacent N; intense signal (NOE). | |

| C4 | Aromatic, ipso to | 163.0 – 166.0 | Weak intensity; HMBC correlation to | |

| C2 | Aromatic, between two Nitrogens | 166.0 – 169.0 | Most deshielded; weak intensity; HMBC to Methyl protons. |

Experimental Protocol

To ensure data integrity and reproducibility, the following protocol prioritizes sensitivity for quaternary carbons and solubility.

Sample Preparation

-

Solvent Selection: DMSO-

(Dimethyl sulfoxide-d6) is the mandatory solvent.-

Reasoning: It prevents solute aggregation common in pyrimidine alcohols, ensures full solubility, and slows hydroxyl proton exchange, allowing observation of

coupling in

-

-

Concentration: 15–20 mg in 0.6 mL solvent.

-

Note: High concentrations are required for 13C detection of quaternary carbons within reasonable acquisition times.

-

Acquisition Parameters (Typical 400/500 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias against quaternary carbons.

-

Relaxation Delay (D1): 2.0 – 3.0 seconds .

-

Critical: Pyrimidine ring carbons (C2, C4) have long

relaxation times. A short D1 will saturate these signals, causing them to disappear from the spectrum.

-

-

Scans (NS): Minimum 1024 scans (approx. 1 hour) to resolve the weak quaternary signals against the noise floor.

-

Spectral Width: 240 ppm (to capture the full aromatic range and solvent peaks).

Structural Assignment Workflow

The following diagram illustrates the logical pathway to unambiguously assign the structure, moving from simple 1D experiments to complex 2D correlations.

Figure 1: Step-by-step logic flow for the structural elucidation of pyrimidine derivatives.

Key Correlation Diagnostics

-

Distinguishing C5 vs C6:

-

DEPT-135: Both appear as positive phases (CH).

-

HSQC: C5 correlates to the doublet at ~7.3 ppm (1H); C6 correlates to the doublet at ~8.6 ppm (1H). C6 is significantly more deshielded due to the adjacent nitrogen.

-

-

Distinguishing C2 vs C4 (The "Quaternary Problem"):

-

These carbons do not appear in DEPT.

-

HMBC is required:

-

C2 will show a strong 3-bond correlation (

) to the Methyl protons ( -

C4 will show a strong 2-bond correlation (

) to the Methylene (

-

-

Data Interpretation & Troubleshooting

Common Impurities & Artifacts

When analyzing the spectrum, researchers must filter out common artifacts associated with the synthesis or solvent.

| Signal ( | Origin | Identification Strategy |

| 39.5 (Septet) | DMSO- | Characteristic 7-line pattern. |

| 49.0 | Methanol (Residual) | Check for 1H singlet at 3.16 ppm. |

| 172.0 | Acetic Acid/Ethyl Acetate | Common carbonyl impurities from workup. |

| 162.0 – 164.0 | Urea/Thiourea | Precursors in pyrimidine synthesis; sharp singlets. |

Expert Insight: The "Missing" Carbons

If C2 or C4 are absent from your spectrum:

-

Increase D1: Change relaxation delay from 1s to 5s.

-

Use Cr(acac)3: Add a paramagnetic relaxation agent (Chromium(III) acetylacetonate) to shorten

and quantitatively enhance quaternary signals.

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 4021 (Pyrimidine derivatives). National Institute of Advanced Industrial Science and Technology (AIST).[4][5] Available at: [Link][5]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard text for heterocycle shifts).

-

PubChem Compound Summary. "4-Amino-2-methyl-5-pyrimidinemethanol" (Structural analog for shift comparison). National Library of Medicine. Available at: [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 3. impactfactor.org [impactfactor.org]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 6. scs.illinois.edu [scs.illinois.edu]

Methodological & Application

Application Note: Scalable Preparation of (2-Methylpyrimidin-4-yl)methanol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (2-Methylpyrimidin-4-yl)methanol (CAS: 1131605-06-5). This compound is a critical heterocyclic building block used frequently in the development of kinase inhibitors and thiamine analogs.

While several routes exist, this guide focuses on the chemoselective reduction of methyl 2-methylpyrimidine-4-carboxylate . Unlike oxidative routes from 2,4-dimethylpyrimidine (which suffer from poor regioselectivity), this reductive approach ensures high isomeric purity. We prioritize the use of Sodium Borohydride (NaBH₄) in methanol over Lithium Aluminum Hydride (LiAlH₄) to mitigate the risk of reducing the electron-deficient pyrimidine ring.

Retrosynthetic Analysis & Strategy

The synthesis targets the hydroxymethyl group at the C4 position. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack (including hydride addition) at the ring carbons. Therefore, the choice of reducing agent is critical to distinguish between the ester carbonyl and the heteroaromatic ring.

Strategic Logic

-

Precursor: Methyl 2-methylpyrimidine-4-carboxylate is commercially available or easily synthesized via condensation of acetamidine with dimethyl oxalacetate.

-

Reagent Choice: NaBH₄ in MeOH is mild enough to reduce the ester to the alcohol without disrupting the pyrimidine aromaticity. LiAlH₄ is often too aggressive, leading to 1,2- or 3,4-dihydropyrimidine side products.

-

Workup Criticality: Pyrimidine nitrogens can coordinate with boron byproducts. An acidic quench is required to break these complexes and release the product.

Figure 1: Retrosynthetic strategy focusing on the chemoselective reduction of the ester moiety.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Parameter |

| Methyl 2-methylpyrimidine-4-carboxylate | 1.0 | Substrate | Purity >98% recommended |

| Sodium Borohydride (NaBH₄) | 2.5 - 3.0 | Reductant | Fresh; hygroscopic |

| Methanol (MeOH) | Solvent | Solvent | Anhydrous preferred |

| Calcium Chloride (CaCl₂) | 1.5 | Additive | Optional: Enhances reactivity (activates ester) |

| Sat. NH₄Cl / 1N HCl | N/A | Quench | pH control is vital |

Step-by-Step Methodology

Step 1: Solubilization

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with Methyl 2-methylpyrimidine-4-carboxylate (10.0 mmol).

-

Add Methanol (50 mL, 0.2 M concentration).

-

Optional: Add CaCl₂ (15.0 mmol) if reaction sluggishness is observed (activates the carbonyl).

-

Cool the solution to 0 °C using an ice bath.

Step 2: Reduction

-

Add NaBH₄ (25.0 mmol) portion-wise over 20 minutes.

-

Caution: Vigorous gas evolution (H₂) will occur. Ensure adequate venting.

-

-

Allow the reaction to stir at 0 °C for 30 minutes.

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

Step 3: Quench & Workup (The "Boron Trap" Mitigation) Note: Pyrimidines often form tight complexes with borane species, leading to low recovered yields if not treated properly.

-

Cool the mixture back to 0 °C.

-

Slowly add Acetone (5 mL) to quench excess hydride.

-

Add Sat. NH₄Cl solution (20 mL) or 1N HCl carefully until pH ~4–5. Stir for 20 minutes to break Boron-Nitrogen complexes.

-

Neutralize to pH 7–8 using Sat. NaHCO₃.

-

Remove Methanol under reduced pressure (Rotavap).

Step 4: Extraction & Purification

-

Dilute the aqueous residue with water (20 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

-

Tip: If the product is highly polar, use CHCl₃:Isopropanol (3:1) for extraction.

-

-

Dry combined organics over anhydrous Na₂SO₄ .

-

Concentrate in vacuo to yield the crude oil/solid.

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: 0–10% Methanol in DCM.

-

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical acidic quench step to release the pyrimidine from boron coordination.

Analytical Validation

The following data confirms the identity of the target molecule.

Expected NMR Data (CDCl₃, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Py-H6 | ~8.65 | Doublet (d) | 1H | Ring proton (adj. to N) |

| Py-H5 | ~7.20 | Doublet (d) | 1H | Ring proton |

| CH₂-OH | ~4.70 | Singlet (s) | 2H | Methylene next to OH |

| OH | ~3.50 | Broad (br) | 1H | Hydroxyl (exchangeable) |

| CH₃ | ~2.70 | Singlet (s) | 3H | Methyl group at C2 |

Mass Spectrometry

-

Formula: C₆H₈N₂O

-

Molecular Weight: 124.14 g/mol [1]

-

ESI-MS (M+H)⁺: Observed m/z = 125.1

Troubleshooting & Optimization

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Boron-Amine complexation. | Ensure the quench includes an acidic stir (pH 4) for >20 mins before neutralizing. |

| Ring Reduction | Reaction temperature too high or reaction time too long. | Keep reaction <25°C. Strictly monitor stoichiometry (do not exceed 4 equiv NaBH₄). |

| Product in Aqueous | Product is highly polar (water soluble). | Use "salting out" (saturate aq. layer with NaCl) and extract with CHCl₃/IPA (3:1). |

Safety Considerations

-

Hydrogen Evolution: NaBH₄ releases hydrogen gas upon contact with MeOH and acid. Perform all additions in a fume hood.

-

Pyrimidine Toxicity: Many substituted pyrimidines are skin irritants or sensitizers. Wear nitrile gloves and eye protection.

References

-

Reduction of Pyrimidine Esters

- General Protocol: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.

-

Specific Application: Patent CN104592198A. Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.[2]

-

Analytical Data & Properties

-

ChemicalBook. (2-Methylpyrimidin-4-yl)methanol Product Description.

-

-

Borohydride Handling & Safety

Sources

- 1. (2-Methylpyrimidin-4-yl)methanol | CymitQuimica [cymitquimica.com]

- 2. CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

(2-Methylpyrimidin-4-yl)methanol synthesis protocol

Part 1: Executive Summary & Strategic Analysis

(2-Methylpyrimidin-4-yl)methanol (CAS: 100707-39-9) is a critical heterocyclic building block in medicinal chemistry, widely utilized in the design of kinase inhibitors and thiamine analogs.[1] Its amphiphilic nature—comprising a polar hydroxymethyl "head" and a lipophilic, electron-deficient pyrimidine "tail"—makes it an ideal scaffold for fragment-based drug discovery (FBDD).[1]

Strategic Route Selection: While direct functionalization of the pyrimidine ring (e.g., Minisci-type radical alkylation) is academically interesting, it often yields regioisomeric mixtures difficult to separate on a process scale.[1] For high-purity pharmaceutical applications, the reduction of alkyl 2-methylpyrimidine-4-carboxylates is the industry "Gold Standard." This route ensures regiochemical integrity and relies on readily available precursors.[1]

The Core Challenge: The primary difficulty in this synthesis is not the reaction itself, but the workup . The product is highly water-soluble and possesses a basic nitrogen, making standard aqueous/organic extractions inefficient. This protocol addresses this specific bottleneck with a specialized "Salting-Out/Polar-Extraction" technique.

Part 2: Detailed Experimental Protocol

Method A: Chemoselective Reduction (Recommended)

Target:[1] Conversion of Methyl 2-methylpyrimidine-4-carboxylate to (2-Methylpyrimidin-4-yl)methanol.[1]

Reagents & Materials:

-

Substrate: Methyl 2-methylpyrimidine-4-carboxylate (CAS: 79762-54-2).[1]

-

Reductant: Sodium Borohydride (

) – Preferred over -

Additive: Calcium Chloride (

, anhydrous) – Catalyzes the reduction of esters by -

Solvent: Methanol (Anhydrous) and THF (1:1 mixture).[1]

Step-by-Step Procedure:

-

Preparation of the Active Reductant (In Situ):

-

In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and thermometer, dissolve 1.0 eq of Methyl 2-methylpyrimidine-4-carboxylate in a 1:1 mixture of anhydrous THF and MeOH (0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add 1.5 eq of anhydrous

powder. Stir for 15 minutes. Note: The solution may become slightly cloudy.

-

-

Controlled Reduction:

-

Quench & Workup (The "Expert" Modification):

-

Quench: Cool back to 0 °C. Carefully add saturated aqueous

dropwise until gas evolution ceases. -

Solvent Swap: Concentrate the mixture under reduced pressure to remove THF and MeOH.[1] You will be left with an aqueous slurry.[1]

-

Extraction: Do NOT use pure Diethyl Ether or Hexane.[1]

-

Drying: Dry combined organics over

, filter, and concentrate.

-

-

Purification:

Part 3: Visualization & Logic Flow

Reaction Scheme & Workup Logic

Caption: Figure 1.[1] Chemoselective reduction workflow emphasizing the critical polar extraction step.

Part 4: Self-Validating QC Parameters

To ensure the protocol was successful, compare your analytical data against these expected values. Deviations suggest specific failure modes (e.g., over-reduction or trapped solvent).[1]

Table 1: Expected NMR & MS Data

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 8.65 | Doublet ( | 1H | Pyrimidine C6-H | Deshielded by adjacent N. | |

| 7.38 | Doublet ( | 1H | Pyrimidine C5-H | Coupling confirms ring integrity.[1] | |

| 4.68 | Singlet | 2H | If split/shifted, check for ester. | ||

| 2.68 | Singlet | 3H | Distinct from solvent peaks. | ||

| ~168.0 | Singlet | - | C2 (Ring) | Most deshielded carbon.[1] | |

| LC-MS | 125.1 | - | Parent Ion | MW = 124.14 g/mol .[1] |

Troubleshooting Guide:

-

Problem: Low yield after extraction.

-

Problem: Presence of doublet at ~1.4 ppm in NMR.

-

Cause: Over-reduction to the ethyl group (rare with

, common with H2/Pd).[1] -

Fix: Maintain temperature strictly at 0°C during addition.

-

Part 5: Upstream Synthesis (De Novo Route)

If the ester precursor is unavailable, it can be synthesized via condensation:

-

Condensation: React Acetamidine hydrochloride with Ethyl 2,4-dioxovalerate (sodium salt) in EtOH with NaOEt.

-

Mechanism: Cyclocondensation yields Ethyl 2-methylpyrimidine-4-carboxylate.[1]

-

Refinement: This reaction often produces a mixture of the 4-carboxylate and 5-carboxylate isomers depending on the dicarbonyl used. The 4-carboxylate is typically the major product when using 2,4-dioxovalerate.

References

-

General Pyrimidine Reduction Protocols

-

BenchChem Technical Repository.[1] "Synthesis of Pyrimidin-4-yl-methanol derivatives via LiAlH4 and NaBH4 reduction."

-

-

Borohydride/CaCl2 Reduction Methodology

-

Precursor Synthesis (Acetamidine Condensation)

-

Analytical Data Corroboration

-

SpectraBase (Wiley).[1] "NMR Spectrum of (2-Methylpyrimidin-4-yl)methanol."

-

Sources

Application Note: Chemoselective Synthesis of (2-Methylpyrimidin-4-yl)methanol

This Application Note is structured to guide drug development professionals through the robust synthesis of (2-Methylpyrimidin-4-yl)methanol , a critical heterocyclic building block. The methodology focuses on the chemoselective reduction of the corresponding ester, a pathway chosen for its scalability and minimal impurity profile compared to radical oxidation routes.

Part 1: Strategic Rationale & Mechanistic Causality

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, but functionalizing the C4-position while maintaining the integrity of the C2-methyl group presents a challenge.

-

The Problem: Direct oxidation of 2,4-dimethylpyrimidine (using SeO2) often leads to mixtures of aldehydes and carboxylic acids, with poor selectivity between the C2 and C4 methyl groups due to similar pKa values of the protons.

-

The Solution: The Ester Reduction Strategy . By starting with Methyl 2-methylpyrimidine-4-carboxylate , we utilize the distinct electrophilicity of the ester carbonyl. Using Sodium Borohydride (

) in Methanol allows for a controlled reduction to the alcohol without reducing the pyrimidine ring (which can occur with stronger reducing agents like

Key Advantages:

-

Chemoselectivity: Targets the exocyclic carbonyl exclusively.

-

Scalability: Avoids heavy metal oxidants (SeO2) and high-pressure hydrogenation.

-

Purity: The byproduct is borate salts, easily removed during workup.

Part 2: Experimental Protocol (Self-Validating System)

Reaction Scheme:

Materials & Equipment

-

Precursor: Methyl 2-methylpyrimidine-4-carboxylate (Purity >98%)

-

Reagent: Sodium Borohydride (

), granular (98%) -

Solvent: Methanol (Anhydrous), Dichloromethane (DCM) for extraction

-

Apparatus: 3-neck round bottom flask, nitrogen inlet, internal temperature probe, addition funnel.

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

-

Purge the reaction vessel with nitrogen to remove moisture (moisture consumes

and generates -

Charge the flask with Methyl 2-methylpyrimidine-4-carboxylate (1.0 equiv) and dissolve in anhydrous Methanol (10 volumes relative to mass).

-

Cool the solution to 0°C using an ice/water bath. Causality: Cooling controls the exothermic nature of hydride addition and prevents ester transesterification or side reactions.

2. Controlled Reduction

-

Add Sodium Borohydride (2.0 equiv) portion-wise over 30 minutes.

-

Critical Control Point: Monitor internal temperature; do not exceed 5°C during addition. Vigorous gas evolution (

) will occur.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours.

-

Validation: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material ester spot (

) should disappear, replaced by the more polar alcohol spot (

-

3. Quenching & Workup

-

Cool the mixture back to 0°C .

-

Quench carefully with Saturated Ammonium Chloride (

) solution. Why: This neutralizes excess hydride gently, avoiding strong acid hydrolysis of the pyrimidine ring. -

Evaporate the bulk Methanol under reduced pressure (Rotavap).

-

Dilute the aqueous residue with water and extract 3x with DCM (Dichloromethane). Pyrimidine alcohols are moderately water-soluble; aggressive extraction or continuous extraction may be required for high yield.

4. Purification

-

Dry combined organics over anhydrous

, filter, and concentrate.[1] -

Recrystallization: If solid, recrystallize from Ethyl Acetate/Hexane.

-

Flash Chromatography: If oil/impure, use a Silica gel column eluting with 0-10% MeOH/DCM.

Part 3: Data Presentation & Visualization

Process Data Summary

| Parameter | Specification | Observation/Note |

| Stoichiometry | 1.0 Ester : 2.0 | Excess hydride ensures complete conversion. |

| Temperature | 0°C | Prevents thermal decomposition of hydride. |

| Reaction Time | 3.0 Hours | LC-MS confirmation required at T=2h. |

| Yield Target | 85 - 92% | Losses usually occur during aqueous extraction. |

| Appearance | Off-white solid/oil | Depends on residual solvent; high purity is crystalline. |

Workflow Diagram (DOT Visualization)

Caption: Figure 1. Logical process flow for the chemoselective reduction of pyrimidine esters to alcohols.

Part 4: Safety & References

Safety Protocols (Standard Laboratory Practice):

-

Hydrogen Gas: The reaction generates hydrogen gas. Ensure adequate ventilation (fume hood) and no ignition sources.

-

Toxicity: Pyrimidine derivatives should be handled as potential irritants. Methanol is toxic by ingestion/inhalation.[2] Wear standard PPE (Gloves, Goggles, Lab Coat).

References:

-

ChemicalBook. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. (Analogous reduction protocols). Retrieved from .

-

National Institute of Standards and Technology (NIST). Safety Data Sheet: Methanol. Retrieved from .

-

MDPI. Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst. (Context on pyrimidine/pyrazine synthesis). Retrieved from .

-

UCLA Chemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (Source for ester precursor synthesis). Retrieved from .

Sources

Application Note: Recrystallization of (2-Methylpyrimidin-4-yl)methanol

This Application Note is designed for researchers and process chemists requiring high-purity (2-Methylpyrimidin-4-yl)methanol (CAS: 14085-22-4 / 33581-98-5 analog). It synthesizes principles of heterocyclic chemistry with practical process engineering.

Abstract & Scope

(2-Methylpyrimidin-4-yl)methanol is a critical heterocyclic intermediate, often utilized in the synthesis of thiamine (Vitamin B1) analogs and pharmaceutical building blocks like rosuvastatin intermediates. Synthesis typically involves the reduction of ester precursors or hydrolysis of chloropyrimidines, leading to impurities such as inorganic salts, unreacted acetamidines, and oligomeric "tars."

This protocol details a Thermodynamically Controlled Recrystallization strategy. Unlike standard precipitation, this method leverages the high temperature coefficient of solubility in acetate/hydrocarbon systems to selectively exclude polar impurities and amorphous byproducts.

Compound Characterization & Pre-Formulation

Before initiating crystallization, the crude material must be characterized to define the purification strategy.

| Property | Data / Value | Notes |

| Compound Name | (2-Methylpyrimidin-4-yl)methanol | |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| Physical State | White to off-white crystalline solid | Crude often appears yellow/orange. |

| Melting Point | 68–72 °C (Lit.) | Impure samples may melt <60 °C. |

| Solubility (Hot) | Ethanol, Ethyl Acetate, Toluene | High solubility >60 °C. |

| Solubility (Cold) | Hexanes, Heptane, Ether | Low solubility <10 °C. |

| pKa | ~1.5 (Pyrimidine N) | Weakly basic; acid sensitive. |

Solvent System Selection Logic

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified for polar heterocycles. Pyrimidine rings are electron-deficient and polar, while the hydroxymethyl group adds hydrogen-bonding capability.

-

Primary System (Ethyl Acetate / n-Heptane):

-

Role: Ethyl Acetate (EtOAc) acts as the solvent.[1] It effectively solvates the pyrimidine core via dipole-dipole interactions.

-

Role: n-Heptane acts as the anti-solvent. It reduces the dielectric constant of the medium, forcing the polar product out of solution as the temperature drops.

-

Advantage:[2][3] This system avoids the "oiling out" often seen with ethanol/water systems and allows for easy drying (low boiling points).

-

-

Alternative System (Toluene):

Experimental Workflow Diagram

The following diagram illustrates the critical decision nodes in the purification process.

Figure 1: Decision tree for the purification of pyrimidine methanol derivatives, highlighting the critical "Oiling Out" checkpoint.

Detailed Protocol: Ethyl Acetate / Heptane Method

Materials Required[2][3][5][6][7][8][9][10][11]

-

Crude (2-Methylpyrimidin-4-yl)methanol (10.0 g)

-

Ethyl Acetate (ACS Reagent Grade)

-

n-Heptane (99%)

-

Activated Charcoal (Optional, for colored impurities)

-

Celite 545 (Filter aid)

-

Magnetic stirrer with heating block

Step-by-Step Procedure

Phase 1: Dissolution and Clarification

-

Setup: Place 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add 30 mL of Ethyl Acetate .

-

Heating: Heat the mixture to a gentle reflux (~77 °C).

-

Observation: If the solid does not dissolve completely, add EtOAc in 5 mL increments. The goal is a saturated solution at boiling point.

-

Note: Inorganic salts (NaCl/KBr) from previous synthesis steps will not dissolve. This is expected.

-

-

Decolorization (Optional): If the solution is dark brown/black, add 0.5 g of activated charcoal. Stir at reflux for 10 minutes.

-

Hot Filtration:

-

Prepare a pre-warmed Büchner funnel with a Celite pad.

-

Filter the hot mixture rapidly to remove charcoal and inorganic salts.

-

Critical: Rinse the filter cake with 5 mL of hot EtOAc to recover trapped product.

-

Phase 2: Crystallization

-

Re-equilibration: Return the filtrate to the heat and bring back to a gentle boil.

-

Antisolvent Addition: Slowly add n-Heptane dropwise through the top of the condenser.

-

Continue adding until a persistent cloudiness (turbidity) is observed.

-

Add just enough hot EtOAc (1-2 mL) to clear the solution again.

-

-

Controlled Cooling: Remove the flask from the heat source.

-

Allow to cool to room temperature (20–25 °C) slowly over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.

-

Seeding: If no crystals form by 40 °C, add a "seed" crystal of pure product or scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Phase 3: Isolation

-

Final Cooling: Once at room temperature, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

-

Filtration: Collect the crystals via vacuum filtration using a sintered glass funnel.

-

Washing: Wash the filter cake with a cold mixture of EtOAc/Heptane (1:4 ratio, 20 mL).

-

Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours.

-

Target Yield: 75–85% recovery.

-

Target Purity: >98% (HPLC).

-

Troubleshooting: The "Oiling Out" Phenomenon

Pyrimidines often separate as an oil rather than a crystal when the polarity difference between solvent and product is too high, or if the solution is too concentrated.

| Symptom | Root Cause | Corrective Action |

| Product separates as oil droplets | Temperature dropped too fast. | Reheat to dissolve. Add more Solvent (EtOAc) to dilute. Cool more slowly. |

| No precipitate forms | Too much solvent. | Evaporate 20% of solvent volume via rotary evaporation and retry cooling. |

| Precipitate is sticky/gummy | Oligomeric impurities present. | Perform a "trituration" first: Stir the crude in cold ether for 30 mins, filter, then recrystallize the solid. |

Analytical Validation

To confirm the success of the recrystallization, the following metrics should be verified.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyrimidines absorb strongly here).

-

Acceptance Criteria: Single peak >98% area integration.

1H-NMR Validation (DMSO-d6)

-

Look for the disappearance of impurity peaks.

-

Diagnostic Peaks:

-

Py-CH₃: Singlet at ~2.6 ppm.

-

Py-CH₂-OH: Doublet at ~4.5 ppm (CH2) and Triplet at ~5.4 ppm (OH).

-

Aromatic Protons: Doublet (~7.3 ppm) and Doublet (~8.6 ppm).

-

References

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1][3][5] Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of (2-Methylpyrimidin-4-yl)methanol

Introduction: The Challenge of Pyrimidine Alcohol Synthesis

(2-Methylpyrimidin-4-yl)methanol is a critical fragment in medicinal chemistry, often serving as a polar scaffold in kinase inhibitors. While structurally simple, its synthesis presents two distinct challenges that often derail scale-up efforts:

-

Chemoselectivity: The pyrimidine ring is electron-deficient and susceptible to reduction or nucleophilic attack, making harsh reducing agents (like LiAlH₄) risky.

-

Isolation: The product is highly polar and water-soluble (LogP ≈ -0.5), leading to massive yield losses during standard aqueous workups.

This guide provides an optimized protocol focusing on the reduction of methyl 2-methylpyrimidine-4-carboxylate , the most reliable precursor.

Module 1: Reaction Setup & Reagent Selection

Q: Which reducing agent offers the best balance between reactivity and selectivity?

Recommendation: Sodium Borohydride (NaBH₄) in Methanol/THF. [1][2][3]

While Lithium Aluminum Hydride (LiAlH₄) is the standard for ester reductions, it is often too aggressive for pyrimidines, leading to ring hydrogenation (formation of tetrahydropyrimidines). NaBH₄ alone reduces esters slowly, but its reactivity is significantly enhanced by methanol (solvent participation) or Lewis acid additives.

Optimized Protocol (Standardized for 10g Scale)

| Parameter | Condition | Rationale |